N-Methyl carvedilol - 72956-35-5

N-Methyl carvedilol

Catalog Number: EVT-1488024
CAS Number: 72956-35-5
Molecular Formula: C₂₅H₂₈N₂O₄
Molecular Weight: 420.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-Methyl carvedilol is a compound with the molecular formula C25H28N2O4 . It is an impurity standard of Carvedilol, a medication belonging to the beta-blocker class . Carvedilol is used to treat high blood pressure and heart failure by reducing heart rate and blood pressure .

Molecular Structure Analysis

The molecular structure of N-Methyl carvedilol is complex, with a molecular weight of 420.5 g/mol . It has a nonselective adrenergic blocker structure, specifically categorized as an NSBB with alpha-1–adrenergic receptor antagonist properties .

Chemical Reactions Analysis

Carvedilol has been studied for its stability and compatibility with various pharmaceutical excipients . The thermal interactions found for all the drug–excipient mixtures do not affect the drug stability .

Physical And Chemical Properties Analysis

N-Methyl carvedilol has a molecular weight of 420.5 g/mol, an XLogP3 of 4.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 10 . It has an exact mass and monoisotopic mass of 420.20490738 g/mol, a topological polar surface area of 67 Ų, a heavy atom count of 31, and a complexity of 536 .

Synthesis Analysis

One abstract describes a convenient synthesis of carvedilol utilizing 3-(9H-carbazol-4-yloxy)-1-chloropropan-2-yl phenyl carbonate as a key intermediate. [] This approach involves reacting the intermediate with 2-(2-methoxyphenoxy)ethanamine to yield 3-(2-(2methoxyphenoxy)ethyl)-5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one. This compound is further converted to carvedilol, offering a potential method for preparing β-amino alcohols without generating specific impurities. []

Mechanism of Action
  • Beta-blockade: Reduces heart rate and contractility, decreasing blood pressure. [, , ]
  • Alpha-blockade: Induces vasodilation, further lowering blood pressure. []
  • Calcium channel blockade: Contributes to vasodilation and reduces cardiac contractility. []
  • Antioxidant effects: Protects against oxidative damage in cardiovascular cells and tissues. [, , ]
  • Endothelin-1 Suppression: Carvedilol and its metabolites (M14, M21) have shown the ability to reduce endothelin-1 production in human umbilical cord endothelial cells, independent of nitric oxide or prostacyclin stimulation. []
  • Suppression of Spontaneous Ca2+ Release: Similar to its close relative nebivolol, carvedilol can effectively suppress spontaneous calcium waves mediated by the cardiac ryanodine receptor (RyR2), potentially serving as a promising agent for calcium-triggered arrhythmias. []
  • Endoplasmic Reticulum Stress Reduction: Studies suggest that carvedilol, along with other beta-blockers like propranolol and atenolol, can inhibit dextrose-induced endoplasmic reticulum stress, oxidative stress, and apoptosis in human coronary artery endothelial cells, potentially contributing to its cardioprotective benefits. []
Physical and Chemical Properties Analysis

Limited information on the physical and chemical properties of carvedilol is provided in the abstracts. One study mentions its low oral bioavailability (~24%) and short biological half-life (~6 hours), necessitating frequent dosing for effective therapy. []

Applications
  • Hypertension management: Carvedilol effectively manages hypertension through its combined beta- and alpha-blocking actions. [, , ]
  • Heart failure treatment: Carvedilol improves cardiac function and reduces mortality in heart failure patients. [, ]
  • Angina pectoris management: Carvedilol reduces angina episodes and improves exercise tolerance in patients with coronary artery disease. []
  • Potential neuroprotective effects: Carvedilol has shown some promise in preclinical studies for Alzheimer's disease treatment due to its ability to block NMDA receptors and exert antioxidant effects. [, ]
Future Directions
  • Drug delivery systems: Developing novel drug delivery systems like transdermal patches or injectable depots could improve carvedilol's bioavailability and patient compliance. [, , ]
  • Exploring neuroprotective potential: Further research is needed to evaluate carvedilol's efficacy and safety in treating neurodegenerative diseases like Alzheimer's disease. [, ]
  • Understanding its effects on endothelial progenitor cells: Investigating the impact of carvedilol on endothelial progenitor cells could provide valuable insights into its beneficial effects on vascular function and repair. []
  • Investigating its potential in combination therapy: Exploring the synergistic effects of carvedilol with other drugs, such as statins or endothelin receptor antagonists, could lead to improved therapeutic outcomes. []

Carvedilol

Compound Description: Carvedilol is a non-selective beta-blocker and selective alpha-1 blocker primarily used to treat hypertension, heart failure, and angina. [, , ] It exerts its therapeutic effects by blocking the action of epinephrine and norepinephrine, leading to decreased heart rate, blood pressure, and cardiac contractility. Additionally, carvedilol possesses antioxidant properties and may modulate calcium channels. [, , ]

Relevance: Carvedilol is the parent compound of N-Methyl carvedilol. The structural difference lies in the presence of an additional methyl group on the nitrogen atom in the carbazole ring of N-Methyl carvedilol. [] This modification could potentially alter the pharmacological properties of N-Methyl carvedilol compared to carvedilol.

Metoprolol

Compound Description: Metoprolol is a selective beta-1 blocker primarily used to manage hypertension, angina, and heart failure. [] By selectively blocking beta-1 receptors in the heart, metoprolol reduces heart rate and contractility, ultimately lowering blood pressure and oxygen demand.

Relevance: Although metoprolol belongs to the same broad class of beta-blockers as N-Methyl carvedilol, it differs structurally and pharmacologically. Metoprolol lacks the alpha-1 blocking activity and antioxidant properties observed in N-Methyl carvedilol. [, ] Its inclusion here highlights the diversity within the beta-blocker class.

Propranolol

Compound Description: Propranolol is a non-selective beta blocker that acts on both beta-1 and beta-2 receptors. [, ] This broader activity profile makes propranolol effective for various conditions, including hypertension, angina, migraines, and essential tremors.

Prazosin

Compound Description: Prazosin is a selective alpha-1 blocker primarily prescribed for hypertension management. [] By blocking alpha-1 receptors in blood vessels, prazosin promotes vasodilation, leading to reduced blood pressure.

Relevance: While N-Methyl carvedilol exhibits both beta-blocking and alpha-1 blocking activities, prazosin acts solely as an alpha-1 blocker. [] The inclusion of prazosin underscores the potential therapeutic significance of alpha-1 antagonism, a shared characteristic with N-Methyl carvedilol.

Nebivolol

Compound Description: Nebivolol is a selective beta-1 blocker with nitric oxide (NO)-stimulating properties, used in treating hypertension and heart failure. [] Besides its beta-blocking action, nebivolol enhances NO production, leading to vasodilation and potentially contributing to its beneficial cardiovascular effects.

Relevance: Both N-Methyl carvedilol and nebivolol exhibit beta-blocking activity and possess additional pharmacological properties beyond beta-receptor antagonism. [] While N-Methyl carvedilol exhibits alpha-1 blocking and antioxidant effects, nebivolol stimulates NO production. This comparison highlights the potential for multi-target approaches in cardiovascular drug development.

Donepezil

Compound Description: Donepezil is an acetylcholinesterase inhibitor primarily used to manage cognitive decline in Alzheimer's disease. [] It works by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory.

Relevance: The paper mentions donepezil as a component of a multi-target-directed ligand (MTDL) in conjunction with carvedilol, suggesting a potential synergistic therapeutic strategy for Alzheimer's disease. [] Although structurally dissimilar to N-Methyl carvedilol, the inclusion of donepezil emphasizes the potential for combining different pharmacological agents to address the complex pathophysiology of neurodegenerative disorders.

2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2λ5-oxazaphosphole 2-oxides, sulfides, and selenides

Compound Description: This series of compounds, synthesized from carvedilol, are phosphorus-containing heterocycles exhibiting moderate antifungal and antibacterial activity. []

Relevance: These compounds share the core carbazole and 2-(2-methoxyphenoxy)ethyl moieties with N-Methyl carvedilol, highlighting the potential for structural modifications of this scaffold to target different therapeutic areas. []

Properties

CAS Number

72956-35-5

Product Name

N-Methyl carvedilol

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol

Molecular Formula

C₂₅H₂₈N₂O₄

Molecular Weight

420.5

InChI

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3

SMILES

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]methylamino]-2-propanol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.